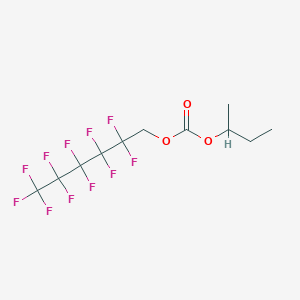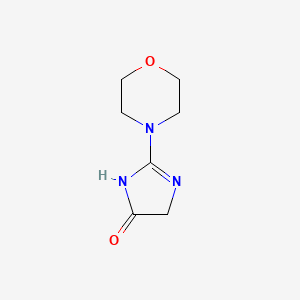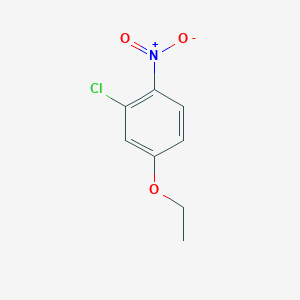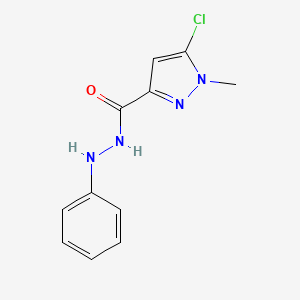![molecular formula C15H13BrN2 B12089500 5-bromo-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B12089500.png)
5-bromo-1-phenethyl-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-phenethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-phenethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-bromo-1H-benzimidazole with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-phenethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.
Cyclization Reactions: The phenethyl group can participate in cyclization reactions, forming more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Cyclization Reactions: Catalysts such as palladium or nickel complexes are employed to facilitate cyclization.
Major Products Formed
Substitution Products: Various substituted benzimidazole derivatives.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Cyclization Products: Complex heterocyclic structures with potential biological activity.
Applications De Recherche Scientifique
5-Bromo-1-phenethyl-1H-benzo[d]imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials, catalysts, and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-bromo-1-phenethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1H-benzimidazole: Lacks the phenethyl group, leading to different chemical properties and reactivity.
1-Phenethyl-1H-benzimidazole:
5-Bromo-1-phenyl-1H-benzo[d]imidazole: Similar structure but with a phenyl group instead of a phenethyl group, leading to different biological activities.
Uniqueness
5-Bromo-1-phenethyl-1H-benzo[d]imidazole is unique due to the presence of both the bromine atom and the phenethyl group. This combination enhances its chemical reactivity and potential applications in various fields, including chemistry, biology, medicine, and industry. The specific substitution pattern also allows for targeted modifications and the development of new derivatives with tailored properties.
Propriétés
Formule moléculaire |
C15H13BrN2 |
|---|---|
Poids moléculaire |
301.18 g/mol |
Nom IUPAC |
5-bromo-1-(2-phenylethyl)benzimidazole |
InChI |
InChI=1S/C15H13BrN2/c16-13-6-7-15-14(10-13)17-11-18(15)9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9H2 |
Clé InChI |
YDDIMGWUJMBBNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN2C=NC3=C2C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Hydroxy-8-[5-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12089449.png)


![4-[2-(Azetidin-1-yl)ethyl]aniline](/img/structure/B12089474.png)







